molecular formula C22H34O2 B12465029 7,10,13,16,19-Docosapentenoic acid

7,10,13,16,19-Docosapentenoic acid

Cat. No.: B12465029
M. Wt: 330.5 g/mol
InChI Key: YUFFSWGQGVEMMI-UHFFFAOYSA-N
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Comparison with Similar Compounds

  • Eicosapentaenoic acid (EPA)
  • Docosahexaenoic acid (DHA)
  • Alpha-linolenic acid (ALA)

Clupanodonic acid’s unique structure and properties make it a valuable compound in various fields of research and industry.

Biological Activity

7,10,13,16,19-Docosapentaenoic acid (DPA), also known as clupanodonic acid, is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with significant biological activities. It serves as an intermediary in the biosynthesis of docosahexaenoic acid (DHA) and plays crucial roles in cellular functions and metabolic pathways. This article reviews the biological activity of DPA, focusing on its metabolic pathways, physiological effects, and implications for health.

Metabolism and Biosynthesis

DPA is primarily derived from eicosapentaenoic acid (EPA) through elongation and desaturation processes. The conversion of EPA to DPA involves the addition of two carbon units, followed by subsequent metabolism to DHA. Research indicates that DPA can be metabolized in mammalian cells to form specialized pro-resolving mediators (SPMs), which include resolvins and protectins that are critical for resolving inflammation and promoting tissue repair .

Metabolic Pathways

The metabolic pathway for DPA includes:

  • Elongation : EPA (20:5 n-3) is elongated to DPA (22:5 n-3).
  • Desaturation : DPA is then converted to DHA (22:6 n-3) via Δ4-desaturation.
  • Formation of SPMs : DPA is metabolized into various SPMs that modulate inflammatory responses .

Biological Functions

DPA exhibits several biological functions that contribute to its health benefits:

  • Cell Membrane Integrity : DPA is a vital component of phospholipids in cell membranes. A deficiency in DPA can lead to compromised membrane integrity and cellular dysfunction .
  • Cholesterol Transport : It plays a role in cholesterol transport and metabolism, potentially lowering plasma cholesterol levels .
  • Inflammation Modulation : DPA-derived metabolites have been shown to inhibit the production of pro-inflammatory eicosanoids derived from arachidonic acid, thus reducing inflammation .

Health Implications

Research has linked DPA intake with various health outcomes:

  • Cardiovascular Health : Higher levels of DPA in plasma phospholipids are associated with reduced risk factors for coronary heart disease .
  • Diabetes Management : Studies suggest that omega-3 fatty acids, including DPA, may improve insulin sensitivity and reduce the risk of type 2 diabetes .
  • Neuroprotection : The neuroprotective properties of DPA metabolites indicate potential benefits in neurodegenerative diseases .

Case Studies and Research Findings

  • Dietary Intake Studies : Cohort studies have demonstrated a linear relationship between dietary intake of omega-3 fatty acids (including DPA) and their levels in plasma phospholipids. For instance, increased intake of EPA and DHA correlates with higher concentrations of these fatty acids in blood cells .
  • Intervention Trials : Clinical trials have shown that supplementation with omega-3 PUFAs leads to significant changes in inflammatory markers and lipid profiles, highlighting the importance of DPA as part of dietary interventions for chronic diseases .

Data Table: Comparison of Fatty Acids

The following table summarizes key features of various long-chain omega-3 fatty acids.

Fatty AcidStructurePrimary SourcesKey Biological Roles
Eicosapentaenoic Acid (EPA)20:5 n-3Fish oil, algaePrecursor to DPA and DHA; anti-inflammatory
Docosapentaenoic Acid (DPA)22:5 n-3Fish oil, seal oilCell membrane component; cholesterol transport; inflammation resolution
Docosahexaenoic Acid (DHA)22:6 n-3Fish oil, algaeBrain health; retinal function; anti-inflammatory

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

docosa-7,10,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)

InChI Key

YUFFSWGQGVEMMI-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Origin of Product

United States

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